BenchChemオンラインストアへようこそ!

1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone

Lipophilicity Drug-likeness Membrane permeability

1-(2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone (CAS 343868-50-8) is a bicyclic heterocycle belonging to the cyclopenta[b]furan class, specifically a tetrahydrocyclopenta[b]furan bearing a C2-methyl and C3-acetyl substitution pattern. With a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol, this compound is commercially available at 98% purity.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Cat. No. B12874808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=C(C2CCCC2O1)C(=O)C
InChIInChI=1S/C10H14O2/c1-6(11)10-7(2)12-9-5-3-4-8(9)10/h8-9H,3-5H2,1-2H3
InChIKeyAQRDICNRXJDESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone: Structural Identity, Class, and Procurement-Relevant Physicochemical Profile


1-(2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone (CAS 343868-50-8) is a bicyclic heterocycle belonging to the cyclopenta[b]furan class, specifically a tetrahydrocyclopenta[b]furan bearing a C2-methyl and C3-acetyl substitution pattern . With a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol, this compound is commercially available at 98% purity . Its physicochemical profile includes a calculated LogP of 2.05, a topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . The cyclopenta[b]furan scaffold has been validated as a privileged structure in medicinal chemistry, with derivatives demonstrating activity as CCR2 inhibitors, HIV-1 protease inhibitors, and prostaglandin intermediates [1].

Why Generic Substitution Fails for 1-(2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone: Structural Nuances That Defeat Simple Analog Replacement


The cyclopenta[b]furan scaffold encompasses a chemically diverse family where small structural variations—including saturation pattern (dihydro vs. tetrahydro), acetyl group position (C2, C3, or C5), and the presence or absence of the C2-methyl group—produce substantial differences in lipophilicity, hydrogen-bonding capacity, thermal stability, and synthetic reactivity . For instance, the dihydro analog (CAS 185315-86-0) differs by only two hydrogen atoms but exhibits a 14°C higher boiling point and a distinct density, while the regioisomeric C2-ethanone version (CAS 120085-88-3) has a 16 g/mol lower molecular weight and a 25°C higher boiling point despite also bearing an acetyl group . These alterations directly affect downstream properties such as volatility during purification, solubility in reaction media, and compatibility with specific catalytic transformations. Consequently, substituting any of these analogs without re-optimizing reaction conditions or biological assay parameters is likely to produce divergent outcomes .

Quantitative Differentiation Evidence for 1-(2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone Against Closest Analogs


Lipophilicity (LogP) Advantage Over the Unsubstituted Parent Scaffold for Membrane Penetration and Formulation

The target compound exhibits a calculated LogP of 2.05, representing a +0.28 log unit increase in lipophilicity relative to the unsubstituted 5,6-dihydro-4H-cyclopenta[b]furan scaffold (LogP = 1.77) . This 16% relative increase in LogP is primarily driven by the addition of the C2-methyl and C3-acetyl substituents, which add hydrophobic surface area without introducing hydrogen bond donors. In the context of CNS drug-likeness guidelines (optimal LogP range 1–3) and membrane permeability predictions, this positions the target compound more favorably for passive diffusion across lipid bilayers while remaining below the excessive lipophilicity threshold (LogP > 3) associated with poor solubility and metabolic instability [1]. Importantly, the target compound achieves this LogP increase while simultaneously raising TPSA from 13.14 Ų to 26.3 Ų, which partially offsets the lipophilicity-driven permeability gain and maintains an acceptable balance for oral bioavailability predictions .

Lipophilicity Drug-likeness Membrane permeability

Boiling Point Differentiation from the Dihydro Analog: Thermal Stability and Volatility for Distillation-Based Purification

The target compound (CAS 343868-50-8), a tetrahydro-cyclopenta[b]furan, has a calculated boiling point of 260.8°C at 760 mmHg . Its closest analog in terms of substitution pattern—the dihydro variant 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)ethanone (CAS 185315-86-0)—exhibits a calculated boiling point of 274.8°C at 760 mmHg . This represents a 14.0°C difference (5.1% relative decrease) attributable solely to the additional saturation of the cyclopentane ring in the target compound. The lower boiling point of the tetrahydro derivative indicates higher volatility, which can be advantageous for vacuum distillation purification and gas chromatographic analysis, while also suggesting a lower thermal energy requirement for phase-change separation processes . Conversely, the dihydro analog's higher boiling point may confer greater thermal stability during high-temperature synthetic transformations.

Thermal properties Purification Volatility

Regioisomeric Acetyl Positioning: Differentiation from the C2-Ethanone Analog and Implications for Synthetic Reactivity

The target compound bears the acetyl group at the C3 position of the cyclopenta[b]furan ring system, adjacent to the C2-methyl substituent. In contrast, 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone (CAS 120085-88-3) carries the acetyl group at the C2 position on the furan ring . This regioisomeric difference produces quantifiable changes in the electronic environment: the C3-acetyl in the target compound is conjugated with the endocyclic double bond of the furan ring (C2=C3), creating an α,β-unsaturated ketone motif capable of participating in Michael additions and cycloaddition reactions . The C2-acetyl analog lacks this extended conjugation and instead positions the carbonyl directly adjacent to the ring oxygen, altering its electrophilic character. The target compound's molecular weight (166.22 g/mol) is 16.05 g/mol higher than the C2-ethanone analog (150.17 g/mol), reflecting the additional methyl group . Furthermore, the target compound's calculated density (1.076 g/cm³) is lower than that of the C2-ethanone analog (1.13 g/cm³), despite its higher molecular weight, indicating a less compact molecular packing arrangement that may influence crystallization behavior .

Regiochemistry Synthetic intermediate Reactivity

Differentiation from the 5-Acetyl-2-one Lactone Analog: Hydrogen Bonding Capacity and Structural Class Distinction

The target compound is a ketone-substituted tetrahydrofuran, whereas (3aR,6aS)-5-acetyl-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one (CAS 196297-98-0) is a lactone (cyclic ester) with the acetyl group at C5 . This fundamental structural class difference produces a 104°C divergence in boiling point (260.8°C vs. 364.8°C), a 55.5°C difference in flash point (111.4°C vs. 166.9°C), and a 0.173 g/cm³ difference in density (1.076 vs. 1.249 g/cm³) . The lactone analog possesses three oxygen atoms (C9H10O3) versus two in the target (C10H14O2), conferring an additional hydrogen bond acceptor that alters solubility and target engagement profiles. The target compound's acetyl ketone is more susceptible to nucleophilic addition and reduction reactions than the lactone carbonyl, which is stabilized by resonance with the ring oxygen. The target compound's molecular weight (166.22 g/mol) is nearly identical to the lactone (166.17 g/mol), demonstrating that the differentiation arises solely from the oxidation state and functional group arrangement rather than molecular size .

Lactone vs. ketone Hydrogen bonding Drug-likeness

Computed Physicochemical Profile vs. the Isomeric 3-Isopropyl-2-one Cyclopenta[b]furan: Identical PSA but Divergent Synthetic Utility

The target compound shares the molecular formula C10H14O2 and nearly identical LogP (2.0483 vs. 2.0483) and TPSA (26.3 vs. 26.3 Ų) with 2H-cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-(1-methylethyl)- (CAS 138589-77-2) . Despite this physicochemical indistinguishability, the two compounds differ fundamentally in their functional group presentation: the target compound features an acetyl ketone (C3-COCH3) conjugated with the C2=C3 double bond, whereas CAS 138589-77-2 is a lactone (C2=O) with a 3-isopropyl substituent . This difference means that while both compounds have identical predicted passive membrane permeability and bioavailability parameters, they offer completely orthogonal synthetic handles. The target compound's acetyl group serves as a versatile point for further derivatization (e.g., reductive amination to amines, Baeyer-Villiger oxidation to acetates, or aldol condensation for chain extension), whereas the isopropyl-substituted lactone provides no such reactive carbonyl handle at the C3 position . For medicinal chemistry programs requiring a derivatizable ketone on the cyclopenta[b]furan scaffold, the target compound is therefore the mandatory choice despite the isomeric analog's equal drug-likeness scores.

Physicochemical properties Isomer comparison Synthetic handle

Optimal Research and Industrial Application Scenarios for 1-(2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Derivatizable C3-Ketone Handle on the Cyclopenta[b]furan Scaffold

The target compound is uniquely suited as a starting material for generating cyclopenta[b]furan-based compound libraries where the C3 position must be diversified. The α,β-unsaturated ketone motif (acetyl conjugated with the endocyclic C2=C3 double bond) enables Michael additions, reductive aminations, Grignard additions, and oxime/hydrazone formations that are not accessible with the C2-acetyl regioisomer (CAS 120085-88-3) or the 5-acetyl lactone analog (CAS 196297-98-0) [1]. The LogP of 2.05 positions derived compounds within the optimal range for CNS penetration, while the TPSA of 26.3 Ų maintains a favorable balance for oral bioavailability . The 98% commercial purity and computed boiling point of 260.8°C support straightforward purification of intermediates by vacuum distillation.

Synthetic Intermediate for Prostaglandin Analog Development Leveraging the Tetrahydrocyclopenta[b]furan Core

Cyclopenta[b]furan derivatives are established intermediates in prostaglandin synthesis, with hexahydro-2H-cyclopenta[b]furan-2-one systems serving as key precursors to PGE2 and PGF2α [1]. The target compound provides a pre-functionalized tetrahydrocyclopenta[b]furan core with a C2-methyl group already installed—a substitution pattern found in numerous bioactive prostaglandin analogs . The tetrahydro saturation state (as opposed to dihydro or hexahydro) preserves the endocyclic double bond essential for downstream synthetic manipulations while providing greater thermal stability than fully unsaturated analogs. The compound's 14°C lower boiling point relative to the dihydro analog (CAS 185315-86-0) facilitates purification by distillation during multi-step syntheses .

CCR2 Antagonist Hit Expansion and Scaffold Hopping Using the Cyclopenta[b]furan Pharmacophore

The cyclopenta[b]furan scaffold has been clinically validated as a CCR2 inhibitor chemotype with demonstrated potency and favorable pharmacokinetic characteristics [1]. The target compound offers a strategically substituted entry point—with both C2-methyl and C3-acetyl groups—that maps onto the SAR trends identified for this series . Unlike the unsubstituted parent scaffold (LogP 1.77, PSA 13.14 Ų), the target compound's LogP of 2.05 and PSA of 26.3 Ų suggest improved passive permeability while maintaining acceptable polarity for target engagement . The acetyl group at C3 can be elaborated into amines, amides, or heterocycles to explore vectors emerging from the furan ring, a strategy consistent with the SAR exploration described in the primary CCR2 inhibitor literature [1].

Physical Organic Chemistry Studies on the Effect of Ring Saturation on Cyclopenta[b]furan Physicochemical Properties

The target compound occupies a specific saturation state (tetrahydro at 4,5,6,6a with 3aH) that enables systematic comparison with the dihydro analog (CAS 185315-86-0) and fully unsaturated analogs to quantify the incremental impact of hydrogenation on boiling point, density, and refractive index. The 14.0°C boiling point difference, 0.035 g/cm³ density difference, and 0.022 refractive index difference between the target (tetrahydro) and its dihydro analog (CAS 185315-86-0) provide a clean comparative dataset for computational chemistry validation and QSPR model development [1]. The commercial availability at 98% purity ensures that measured experimental properties are attributable to the compound rather than impurities.

Quote Request

Request a Quote for 1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.